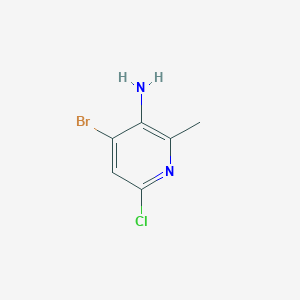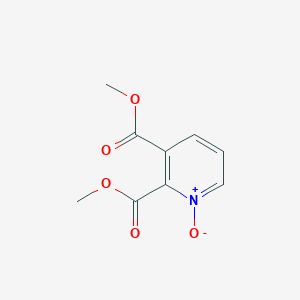![molecular formula C16H14BrFO2 B6302865 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone CAS No. 2138863-82-6](/img/structure/B6302865.png)
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone is a synthetic organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used in scientific research and has various applications in the synthesis of organic compounds, such as aryl ethers and polymers.
Métodos De Preparación
The synthesis of 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone involves several steps. One common method includes the following steps:
Bromination: The starting material, 4-(4-fluoro-2,6-dimethyl-phenoxy)benzene, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Análisis De Reacciones Químicas
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Polymerization: This compound can participate in polymerization reactions to form polymers with specific functional groups.
Common reagents used in these reactions include bromine, ethanoyl chloride, aluminum chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone has several scientific research applications, including:
Synthetic Methodologies: It is used in the synthesis of complex organic molecules, including those with bromo, fluoro, and ethanone groups.
Polymer Synthesis: This compound plays a critical role in the synthesis of polymers, such as aryloxyterephthalic acids and semicrystalline polyesters.
Medicinal Chemistry: Research on this compound includes the development of novel synthetic methodologies for potential therapeutic agents.
Mecanismo De Acción
its effects are likely related to its ability to participate in various chemical reactions, such as substitution and polymerization, which can lead to the formation of biologically active compounds.
Comparación Con Compuestos Similares
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[3-Bromo-4-(4-chloro-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
1-[3-Bromo-4-(4-methyl-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a methyl group instead of a fluorine atom, which can also influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in scientific research.
Propiedades
IUPAC Name |
1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-9-6-13(18)7-10(2)16(9)20-15-5-4-12(11(3)19)8-14(15)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMLCXMVQRNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)C)Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
